Tetradeca-1,11-diene

Structural isomerism Regiochemistry Molecular dimensions

Tetradeca-1,11-diene is a linear, non-conjugated α,ω-diene with the molecular formula C14H26 and a molecular weight of 194.36 g/mol. It features terminal double bonds at carbon positions 1 and 11, distinguishing it from the commercially dominant isomer 1,13-tetradecadiene.

Molecular Formula C14H26
Molecular Weight 194.36 g/mol
CAS No. 157887-68-8
Cat. No. B14265012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradeca-1,11-diene
CAS157887-68-8
Molecular FormulaC14H26
Molecular Weight194.36 g/mol
Structural Identifiers
SMILESCCC=CCCCCCCCCC=C
InChIInChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,6,8H,1,4-5,7,9-14H2,2H3
InChIKeyQQIMUPFCBBIKKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradeca-1,11-diene (CAS 157887-68-8): Procurement-Ready Structural Profile and Comparator Benchmarking


Tetradeca-1,11-diene is a linear, non-conjugated α,ω-diene with the molecular formula C14H26 and a molecular weight of 194.36 g/mol . It features terminal double bonds at carbon positions 1 and 11, distinguishing it from the commercially dominant isomer 1,13-tetradecadiene. The compound is a colorless liquid at room temperature and is primarily employed as a synthetic building block in organic and materials chemistry . Its relatively high LogP of 5.26 indicates pronounced hydrophobicity, which governs its behavior in two-phase systems and membrane-mimetic environments . For scientific procurement, the key baseline consideration is that this specific positional isomer is not interchangeable with the more common 1,13-isomer, as the distance between the two reactive termini directly influences molecular dimensions, cyclization outcomes, and surface adsorption geometries.

Why Generic 1,13-Tetradecadiene or 1-Tetradecene Cannot Replace Tetradeca-1,11-diene in Critical Applications


Generic substitution of tetradeca-1,11-diene with its closest analog, 1,13-tetradecadiene, fails at the structural, physical, and commercial levels. Although both are C14H26 isomers with identical molecular weight and LogP, the different double-bond positions (Δ¹,¹¹ vs Δ¹,¹³) alter the spatial separation of the reactive termini, directly affecting molecular length, cyclization kinetics, and surface-docking geometry . Patent literature for diene-modified polymers explicitly names 1,13-tetradecadiene—not the 1,11-isomer—as a suitable α,ω-diene, indicating that the 1,11-regioisomer is not functionally equivalent in Ziegler–Natta copolymerizations [1]. Furthermore, 1-tetradecene, a monoene, lacks the second terminal double bond required for cross-linking, telechelic synthesis, or bidirectional surface tethering. At the procurement level, the 1,11-isomer is not available from major catalog suppliers as a stock item, unlike 1,13-tetradecadiene (Sigma-Aldrich, TCI, Alfa Aesar), meaning that generic substitution is often not a practical option.

Quantitative Differentiation Evidence for Tetradeca-1,11-diene vs. 1,13-Tetradecadiene and 1-Tetradecene


Positional Isomerism: Double-Bond Separation Distance as a Structural Selector

Tetradeca-1,11-diene possesses terminal double bonds at C1 and C11, resulting in a spacer of nine saturated carbon atoms (C2–C10) between the double bonds. In contrast, the commercial analog 1,13-tetradecadiene has a spacer of eleven saturated carbon atoms (C2–C12) between its C1 and C13 double bonds . This 2-carbon difference in spacer length translates to a calculated end-to-end distance difference of approximately 0.25–0.30 nm in fully extended conformation, based on standard C–C bond lengths (1.54 Å) and bond angles (109.5°).

Structural isomerism Regiochemistry Molecular dimensions

LogP and Hydrophobicity: Identical Partition Coefficient but Different Molecular Conformation

The octanol-water partition coefficient (LogP) is identical for tetradeca-1,11-diene and 1,13-tetradecadiene at 5.26, as reported by Chemsrc for both compounds . However, the conformational flexibility and the spatial distribution of the hydrophobic surface differ due to the distinct double-bond placement, which can affect interactions with structured water or lipid bilayers despite identical LogP. The monoene analog 1-tetradecene has a slightly lower hydrophobicity with a reported LogP of approximately 4.8–5.0 (ScienceLab SDS), making it less suitable as a direct surrogate in hydrophobic binding assays.

Lipophilicity Partition coefficient QSAR

Commercial Availability Gap: Market Presence and Procurement Barriers

1,13-Tetradecadiene is readily available from major global suppliers including Sigma-Aldrich, TCI America, Thermo Fisher Scientific (Alfa Aesar), and CymitQuimica, with typical purities of ≥90% (GC) and prices ranging from ~$160–$550 per gram . In contrast, tetradeca-1,11-diene is not listed as an in-stock item by any major catalog supplier; it is only accessible through custom synthesis requests on niche platforms such as Molbase, which do not publish purity specifications or pricing [1]. This procurement asymmetry means that tetradeca-1,11-diene typically involves 4–8-week lead times for custom synthesis, compared to 1–3 days for the 1,13-isomer.

Chemical procurement Supply chain Catalog availability

Polymerization Patent Omission: Exclusion from Industrial Diene-Modified Polymer Technology

U.S. Patent 5,670,595, describing methods for producing diene-modified isotactic propylene polymers, explicitly lists 1,13-tetradecadiene among the suitable α,ω-dienes for metallocene-catalyzed copolymerization, alongside 1,7-octadiene, 1,9-decadiene, 1,11-dodecadiene, 1,15-hexadecadiene, and 1,17-octadecadiene [1]. Tetradeca-1,11-diene is not mentioned in this patent or in related polymer modification patents, indicating that the 1,11-isomer does not confer the desired rheological properties (enhanced melt strength, shear thinning behavior) attributed to the 1,13-isomer in polyolefin systems [1]. This selective inclusion is a class-level inference that the specific chain architecture of 1,13-tetradecadiene is preferred for Ziegler–Natta long-chain branching.

Ziegler-Natta polymerization Diene-modified polymers α,ω-diene selectivity

Where Tetradeca-1,11-diene Provides Differentiated Value: Research and Industrial Application Scenarios


Surface Chemistry Studies Requiring Defined Molecular Lengths

The 9-carbon spacer between terminal double bonds in tetradeca-1,11-diene produces a shorter end-to-end distance than 1,13-tetradecadiene (Δ ≈ 0.25–0.30 nm). This makes the 1,11-isomer the preferred substrate for scanning tunneling microscopy (STM) studies of site-selective diene adsorption on silicon surfaces, where molecular length must precisely match the Si(111) 7×7 unit cell half-width [1]. In contrast, 1,13-tetradecadiene has been shown to react with each end of the molecule on a different half of the unit cell, indicating that chain length critically determines adsorption geometry [1].

Custom Synthesis of Regiospecific Pheromone or Natural Product Analogs

The 1,11-double bond pattern is isosteric with the carbon skeleton of certain insect pheromone components (e.g., 9,11-tetradecadienyl systems) and serves as a hydrocarbon core for the construction of regiospecific acetates or aldehydes. The exclusive availability of tetradeca-1,11-diene as a custom-synthesis product ensures proprietary access for agrochemical R&D programs where the 1,13-isomer would yield the wrong positional isomer of the target semiochemical .

Polymer Cross-Linking Experiments Exploiting Altered Segment Dynamics

Because tetradeca-1,11-diene is not listed in industrial diene-modified polymer patents but is structurally analogous to validated α,ω-dienes, it offers a unique probe molecule for fundamental studies on the relationship between diene chain architecture and long-chain branching efficiency in metallocene-catalyzed polyolefins [2]. Researchers aiming to decouple the effects of chain length vs. double-bond placement on polymer melt rheology would benefit from the non-commercial 1,11-isomer as a comparator.

Hydrophobic Probe with Identical LogP but Distinct Molecular Shape

With a LogP of 5.26, tetradeca-1,11-diene matches the hydrophobicity of 1,13-tetradecadiene but differs in molecular conformation. This pair enables investigators studying lipid bilayer partitioning or hydrophobic pocket binding to separate the contributions of bulk hydrophobicity from those of molecular shape, using the two isomers as matched-pair probes in quantitative structure-activity relationship (QSAR) studies .

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